1-Pyridin-4-ylbutan-2-one

Description

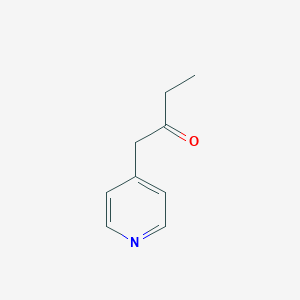

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLVQXITSLUNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285678 | |

| Record name | 1-pyridin-4-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-20-7 | |

| Record name | 1-(4-Pyridinyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-pyridin-4-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyridinylbutanone Scaffold in Modern Chemistry

An In-depth Technical Guide to Pyridinylbutanones: Properties, Synthesis, and Applications

The pyridine ring is a fundamental heterocyclic motif and a cornerstone in pharmaceutical and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and water solubility make it a "privileged structure" in drug discovery.[2][3] When coupled with a butanone side chain, the resulting pyridinylbutanone scaffold offers a versatile platform for chemical exploration. This structure combines the aromatic, basic nature of pyridine with the rich reactivity of a ketone, creating a building block with significant potential for generating novel molecular architectures.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and applications of pyridinylbutanones. While the specific isomer 1-Pyridin-4-ylbutan-2-one is the nominal topic, publicly available experimental data for this compound is notably scarce. Therefore, to provide a robust and scientifically grounded resource, this document will discuss the chemical principles of the pyridinylbutanone class as a whole. We will draw upon experimental data from closely related, well-documented isomers, such as 1-(pyridin-2-yl)butan-2-one and 4-(pyridin-3-yl)butan-2-one , to illustrate the key physicochemical properties, reactivity patterns, and potential applications relevant to researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The isomeric position of the butanone chain on the pyridine ring significantly influences the molecule's physical properties, such as polarity, boiling point, and crystal packing. The fundamental structure, however, imparts a common set of characteristics.

Structural and Physical Properties

The pyridinylbutanone structure features a basic nitrogen atom within the aromatic ring and a carbonyl group on the aliphatic chain.[4] These functional groups dictate the molecule's polarity and potential for intermolecular interactions.

Caption: Key functional regions of this compound.

A summary of known physical properties for related isomers is presented below, providing a baseline for estimating the characteristics of the 4-yl variant.

| Property | 1-(pyridin-2-yl)butan-2-one | 4-(pyridin-3-yl)butan-2-one |

| CAS Number | 6303-73-7[5] | 55694-03-6 |

| Molecular Formula | C₉H₁₁NO[5] | C₉H₁₁NO[6] |

| Molecular Weight | 149.19 g/mol [5] | 149.19 g/mol |

| Boiling Point | 229.7°C at 760 mmHg[5] | Not available |

| Density | 1.024 g/cm³[5] | Not available |

| Refractive Index | 1.505[5] | Not available |

| Flash Point | 98.2°C[5] | Not available |

Spectroscopic Characterization

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range), with characteristic coupling patterns for a 4-substituted pyridine (two doublets). The aliphatic chain would produce signals for the methylene group adjacent to the ring, the methylene group alpha to the carbonyl (a singlet), and a terminal methyl group (a singlet).

-

¹³C NMR: The spectrum would display signals for the pyridine ring carbons (120-150 ppm), a carbonyl carbon signal downfield (>200 ppm), and signals for the three aliphatic carbons.

-

Infrared (IR) Spectroscopy: Key absorbances would include a strong C=O stretch for the ketone (around 1715 cm⁻¹), C=N and C=C stretching bands for the pyridine ring (1400-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic components.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 149. Fragmentation would likely involve cleavage alpha to the carbonyl group and fragmentation of the pyridine ring. Predicted collision cross-section data for the 3-yl isomer suggests values around 130 Ų for the [M+H]⁺ adduct.[6]

Part 2: Synthesis and Reactivity

The synthesis of pyridinylbutanones can be approached through several established organic chemistry methodologies.

Synthetic Strategies

The construction of the 1-(pyridin-4-yl)butan-2-one framework generally involves forming the C-C bond between the pyridine and butanone moieties. Several general strategies for pyridine synthesis and functionalization are well-documented.[8][9] A logical and plausible approach for this specific target is outlined below.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one | lookchem [lookchem.com]

- 6. PubChemLite - 4-(pyridin-3-yl)butan-2-one (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. baranlab.org [baranlab.org]

"1-Pyridin-4-ylbutan-2-one" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Pyridin-4-ylbutan-2-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for this compound (C₉H₁₁NO), a heterocyclic ketone of interest in synthetic chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By analyzing the constituent functional groups—a 4-substituted pyridine ring and a butan-2-one chain—and drawing comparisons with analogous structures, this guide offers researchers a robust reference for the identification, characterization, and quality control of this compound. Methodologies for spectral acquisition are also detailed to ensure experimental reproducibility.

Molecular Structure and Overview

This compound is comprised of a pyridine ring substituted at the 4-position with a butan-2-one moiety. This structure dictates a unique electronic environment that will be reflected in its spectroscopic fingerprint. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the carbonyl group in the side chain, governs the chemical shifts and vibrational frequencies observed.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for both the aromatic pyridine protons and the aliphatic butanone chain protons. The symmetry of the 4-substituted pyridine ring results in a simplified aromatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.55 | Doublet (d) | 2H | H-2, H-6 (α-H) | Protons adjacent to the electronegative nitrogen atom are significantly deshielded, appearing far downfield. They will appear as a doublet due to coupling with H-3/H-5. |

| ~ 7.15 | Doublet (d) | 2H | H-3, H-5 (β-H) | These protons are shielded relative to the α-protons and will appear as a doublet from coupling to H-2/H-6. |

| ~ 3.80 | Singlet (s) | 2H | H-1' (CH₂) | Methylene protons adjacent to the aromatic ring and alpha to the carbonyl group. The singlet multiplicity arises from the absence of adjacent protons. |

| ~ 2.50 | Quartet (q) | 2H | H-3' (CH₂) | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |

| ~ 1.05 | Triplet (t) | 3H | H-4' (CH₃) | Terminal methyl protons, split into a triplet by the adjacent methylene protons. |

Expertise & Interpretation: The chemical shifts for pyridine itself are approximately δ 8.6 (α-H), 7.2 (β-H), and 7.6 (γ-H) ppm.[1] For a 4-substituted pyridine, the two α-protons (H-2, H-6) and the two β-protons (H-3, H-5) are chemically equivalent, leading to two distinct signals in the aromatic region. The substituent at C-4 will cause a slight shift in these values. The methylene group at C-1' is positioned between the electron-withdrawing pyridine ring and the carbonyl group, leading to a downfield shift (predicted around 3.80 ppm). The signals for the ethyl group (H-3' and H-4') are predicted based on standard values for aliphatic ketones.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The carbonyl carbon is expected to be the most deshielded signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 208.0 | C-2' (C=O) | The carbonyl carbon of a ketone is characteristically found in this highly deshielded region. |

| ~ 150.5 | C-2, C-6 | Carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded.[1] |

| ~ 148.0 | C-4 | The substituted carbon of the pyridine ring. Its exact shift is influenced by the butanone substituent. |

| ~ 124.0 | C-3, C-5 | These carbons are typically the most shielded in the pyridine ring.[1] |

| ~ 50.0 | C-1' (CH₂) | The methylene carbon adjacent to the pyridine ring and the carbonyl group. |

| ~ 35.0 | C-3' (CH₂) | The methylene carbon of the ethyl group. |

| ~ 8.0 | C-4' (CH₃) | The terminal methyl carbon, typically found in the most upfield region of the spectrum. |

Expertise & Interpretation: The predicted chemical shifts for the pyridine carbons are based on known values for pyridine (C2: 150 ppm; C3: 124 ppm; C4: 136 ppm) and are adjusted for the C-4 substitution.[1] The carbonyl carbon (C-2') is easily identified by its characteristic large downfield shift (>200 ppm). The aliphatic carbons (C-1', C-3', C-4') are assigned based on their proximity to electron-withdrawing groups and general shielding effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100–3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| 2980–2850 | Medium | C-H Stretch | Aliphatic (Butanone) |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1600, 1560, 1480 | Medium | C=C and C=N Stretch | Aromatic Ring |

| ~ 1420 | Medium | CH₂ Scissoring | Aliphatic |

| 850–800 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Ring |

Expertise & Interpretation: The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1715 cm⁻¹, which is characteristic of an aliphatic ketone. The presence of the pyridine ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C and C=N stretching bands in the 1600-1480 cm⁻¹ region.[2] A strong band in the 850-800 cm⁻¹ range would be highly indicative of the 1,4-disubstitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular formula is C₉H₁₁NO, giving a monoisotopic mass of 149.0841 Da. A prominent peak at m/z = 149 is expected.

-

Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural clues.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Ion Structure | Fragmentation Pathway |

| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from the acyl group. |

| 92 | [C₅H₄N-CH₂]⁺ | Benzylic cleavage: Cleavage of the C1'-C2' bond, forming a stable pyridylmethyl cation. This is often a major fragment. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the side chain, leaving the pyridine radical cation. |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage: Loss of a pyridylmethyl radical, forming the propionyl cation. |

Expertise & Interpretation: The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage) and cleavage of the bond between the methylene group and the pyridine ring (benzylic cleavage).[3] The formation of the m/z 92 ion (pyridylmethyl cation) is particularly diagnostic, as it confirms the pyridinyl-CH₂- unit. The relative abundance of the m/z 120 and m/z 57 fragments will depend on the relative stability of the resulting ions and radicals.

Sources

An In-depth Technical Guide to 1-Pyridin-4-ylbutan-2-one (4-(2'-oxobutyl)-pyridine)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Pyridin-4-ylbutan-2-one, a pyridine derivative of interest in synthetic and medicinal chemistry. While a dedicated CAS number for this compound has not been prominently identified in major databases, its synthesis and use as a chemical intermediate are documented, most notably under the synonym 4-(2'-oxobutyl)-pyridine. This guide collates available information on its identity, synthesis, and potential applications to serve as a valuable resource for professionals in drug discovery and development.

Chemical Identity and Descriptors

This compound, systematically known as 4-(2'-oxobutyl)-pyridine, is a ketone derivative of pyridine. The structural formula reveals a pyridine ring substituted at the 4-position with a butan-2-one moiety.

Table 1: Compound Identifiers

| Identifier | Value |

| Systematic Name | 1-(Pyridin-4-yl)butan-2-one |

| Synonym | 4-(2'-oxobutyl)-pyridine |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Canonical SMILES | CC(=O)CCc1ccncc1 |

| InChI Key | InChI=1S/C9H11NO/c1-8(11)6-7-9-2-4-10-5-3-9/h2-5H,6-7H2,1H3 |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the context of preparing more complex molecules. A key reference to its preparation is found in U.S. Patent 4,229,443, where it serves as a precursor for the synthesis of 4-(2'-hydroxybutyl)-pyridine. The general synthetic strategy involves the alkylation of a pyridine derivative.

Synthetic Workflow

A plausible synthetic route to this compound involves the reaction of a 4-picolyl derivative with an appropriate electrophile to introduce the propanone side chain.

The Emerging Potential of 1-Pyridin-4-ylbutan-2-one: A Versatile Scaffold for Modern Drug Discovery

A Senior Application Scientist's Perspective on a Promising Chemical Intermediate

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic versatility and biological relevance is perpetual. Within this landscape, 1-Pyridin-4-ylbutan-2-one emerges as a molecule of significant interest. While not as extensively characterized in literature as some of its isomers, its unique structural amalgamation of a 4-substituted pyridine ring and a flexible butanone chain presents a compelling platform for the exploration of new chemical space in medicinal chemistry. This guide provides an in-depth analysis of the core attributes of this compound, its potential research applications grounded in the proven activities of related structures, and detailed protocols for its derivatization and evaluation.

Part 1: Foundational Chemistry and Strategic Importance

This compound (CAS No: 6304-20-7) is a heterocyclic ketone with the molecular formula C₉H₁₁NO. Its structure is characterized by a pyridine ring linked via a two-carbon spacer to a methyl ketone moiety. This arrangement is strategically significant for several reasons:

-

The 4-Pyridyl Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions with biological targets.[1][2] The nitrogen atom at the 4-position can be protonated under physiological conditions, potentially enhancing solubility and allowing for ionic interactions within a receptor's active site.

-

The Ketone Functional Group: The carbonyl group is a versatile chemical handle. It can act as a hydrogen bond acceptor and is a key site for a multitude of chemical transformations, allowing for the straightforward synthesis of a diverse library of derivatives.

-

The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the pyridyl and ketone pharmacophores to adopt optimal orientations for binding to a target protein.

This combination of features makes this compound an attractive starting point for fragment-based drug design (FBDD) and as a scaffold for building more complex, biologically active molecules. Its structural relatives, such as various pyridyl alkanones and amines, have already demonstrated utility in the development of therapeutics, particularly in oncology, infectious diseases, and neurology.[3]

Part 2: Potential Research Applications and Mechanistic Hypotheses

Based on the established biological activities of analogous compounds, we can extrapolate several high-potential research avenues for this compound and its derivatives.

Kinase Inhibition in Oncology

The pyridine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket of kinases. The butanone portion of this compound can be elaborated to project into the solvent-exposed region or deeper into hydrophobic pockets of the enzyme, allowing for the optimization of potency and selectivity.

Hypothesized Signaling Pathway Interaction

Caption: Hypothesized inhibition of the MAPK/ERK pathway by a derivative.

Antimicrobial Drug Development

Pyridine-containing compounds have a long history as antimicrobial agents. The ability of the pyridine nitrogen to interfere with bacterial metabolic processes or cell wall synthesis is a key mechanism. Derivatives of this compound could be explored for activity against a range of pathogens, including drug-resistant strains of bacteria and fungi. For instance, related structures like 4-(Pyridin-4-yl)butan-1-amine have been investigated in the synthesis of novel antibiotics.[3]

Central Nervous System (CNS) Agents

The pyridine scaffold is present in numerous CNS-active drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes it a valuable core for neuropharmacological research. By modifying the butanone side chain, it is possible to modulate properties like lipophilicity and polarity, which are critical for CNS penetration and target engagement.

Part 3: Experimental Workflows and Protocols

The true value of this compound lies in its synthetic tractability. Below are detailed protocols for the derivatization of the core scaffold and a general workflow for screening the resulting compounds for biological activity.

Synthetic Derivatization Workflow

The ketone moiety is the primary handle for diversification. A multi-pronged synthetic approach can be employed to rapidly generate a library of analogs.

Sources

"1-Pyridin-4-ylbutan-2-one" literature review and background

An In-Depth Technical Guide to 1-Pyridin-4-ylbutan-2-one: Synthesis, Properties, and Medicinal Chemistry Potential

Abstract

This compound is a heterocyclic ketone featuring a pyridine ring linked to a butane backbone. This structure combines the well-established pharmacophoric properties of the pyridine nucleus with a reactive ketone functionality, positioning it as a valuable building block in synthetic and medicinal chemistry. The pyridine moiety is a cornerstone in drug development, appearing in numerous FDA-approved drugs, and is known to impart favorable properties such as improved solubility, metabolic stability, and receptor binding capabilities.[1][2] This guide provides a comprehensive overview of this compound, detailing a robust synthetic methodology, predicted physicochemical and spectral properties, and its potential as a precursor for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Significance

This compound, with the chemical formula C₉H₁₁NO, belongs to the class of pyridinyl alkanones. Its structure is characterized by a pyridine ring substituted at the 4-position with a butan-2-one chain. The isomeric forms, such as 1-(Pyridin-4-yl)butan-1-one (CAS 1701-71-9) and 1-(Pyridin-2-yl)butan-2-one (CAS 6303-73-7), have been noted in chemical literature, but this specific isomer remains a less-explored chemical entity.[3][4]

The significance of this molecule lies in its hybrid structure:

-

The Pyridine Ring: A privileged scaffold in medicinal chemistry, the pyridine ring is a bioisostere of benzene and is present in drugs targeting a vast range of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[1] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to enhance aqueous solubility.

-

The Ketone Functional Group: The carbonyl group at the 2-position of the butane chain is a versatile chemical handle. It can be readily transformed through reactions such as reduction to a secondary alcohol, oxidation, or condensation to build more complex molecular architectures.

This combination makes this compound a promising starting material for generating libraries of novel compounds for biological screening.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and robust synthetic route can be designed based on established principles of picoline alkylation. The most logical approach involves the nucleophilic addition of a 4-picolyl anion to an appropriate ester.[5]

Synthetic Strategy: Alkylation of 4-Picoline

The core of the synthesis is the deprotonation of the methyl group of 4-picoline (4-methylpyridine). The methylene bridge protons of 4-picoline are acidic (pKa ≈ 30) due to the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting carbanion via resonance. This allows for the formation of a 4-picolyl anion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This anion then acts as a potent nucleophile.

The 4-picolyl anion can subsequently react with an acylating agent, such as ethyl propionate, in a nucleophilic acyl substitution reaction to yield the target ketone.

Caption: Proposed synthesis of this compound via alkylation of 4-picoline.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic chemistry principles. It should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize this compound from 4-picoline and ethyl propionate.

Materials & Equipment:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

4-Picoline (distilled)

-

Ethyl propionate (distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, syringes, argon/nitrogen inlet

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

-

Causality: Using a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation of the picoline methyl group without competing nucleophilic attack on the starting materials. The low temperature (-78 °C) prevents side reactions and ensures the stability of the organolithium intermediates.

-

-

Formation of Picolyl Anion: Slowly add 4-picoline (1.0 equivalent) dropwise to the LDA solution at -78 °C. A deep red or dark color typically indicates the formation of the 4-picolyl anion. Allow the mixture to stir for 1 hour at -78 °C.

-

Acylation Reaction: Add ethyl propionate (1.2 equivalents) dropwise to the solution of the picolyl anion, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

-

Causality: The ketone product is more reactive towards the picolyl anion than the starting ester. Maintaining a low temperature minimizes the risk of a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

-

-

Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Final Purification: Purify the crude oil via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical and Spectral Properties

No experimental data for this compound is readily available. The following properties are predicted based on its structure and data from its isomers.[6][7]

| Property | Predicted Value | Justification / Comparison |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for pyridinyl ketones.[1] |

| Boiling Point | ~230-250 °C | Isomer 1-(pyridin-2-yl)butan-2-one has a BP of 229.7 °C.[4] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Alcohols), moderately soluble in water. | The pyridine nitrogen allows for hydrogen bonding and protonation, increasing water solubility compared to a purely hydrocarbon ketone. |

| CAS Number | Not assigned | Isomers have assigned CAS numbers (e.g., 1701-71-9 for 1-(pyridin-4-yl)butan-1-one).[3] |

Predicted Spectral Data

Spectral analysis is essential for confirming the structure of the synthesized product.

-

¹H NMR (Proton NMR):

-

Pyridine Protons: Two sets of signals in the aromatic region (δ 7.0-8.8 ppm). The protons at the 2- and 6-positions (ortho to nitrogen) will appear as a doublet around δ 8.5-8.7 ppm. The protons at the 3- and 5-positions will appear as another doublet around δ 7.2-7.4 ppm.

-

Methylene Protons (α to pyridine): A singlet or narrow triplet around δ 3.8-4.0 ppm (-CH₂-Py).

-

Methylene Protons (α to ketone): A quartet around δ 2.7-2.9 ppm (-CO-CH₂-CH₃).

-

Methyl Protons: A triplet around δ 1.0-1.2 ppm (-CH₂-CH₃).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A characteristic peak in the downfield region, δ 205-210 ppm.

-

Pyridine Carbons: Signals between δ 120-155 ppm, with the C2/C6 and C4 carbons being the most distinct.

-

Aliphatic Carbons: Signals for the three aliphatic carbons will appear in the upfield region (δ 8-50 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1715-1725 cm⁻¹, characteristic of an aliphatic ketone.[8]

-

C=N and C=C Stretches: Medium to weak absorptions in the 1580-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions, corresponding to the pyridine ring vibrations.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 149.

-

Key Fragmentation: A prominent peak at m/z = 92, corresponding to the loss of the propionyl group (•COCH₂CH₃), leaving the picolyl cation. Another expected fragment would be at m/z = 57 (propionyl cation).

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for creating novel, biologically active molecules. The pyridine scaffold is a key component in a wide array of pharmaceuticals, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][9][10]

Caption: Drug discovery workflow utilizing this compound as a starting scaffold.

Potential Derivatizations:

-

Reduction of the Ketone: The ketone can be easily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor/acceptor, potentially improving binding affinity to biological targets.

-

Condensation Reactions: The ketone can undergo condensation with hydrazines or hydroxylamines to form five- or six-membered heterocyclic rings like pyrazoles or pyridazines, which are themselves important pharmacophores.

-

α-Functionalization: The protons on the methylene carbon adjacent to the ketone are acidic and can be removed to form an enolate, allowing for α-alkylation or α-halogenation to introduce further diversity.

By systematically applying these modifications, a diverse library of compounds can be generated and screened against various biological targets, such as kinases, GPCRs, or microbial enzymes, to identify novel hit compounds for drug development programs.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a laboratory chemical. Based on its structural class, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a structurally intriguing molecule that stands at the intersection of established medicinal chemistry principles and opportunities for novel discovery. Although not widely characterized, its synthesis is feasible through well-understood organic reactions. Its combination of a privileged pyridine scaffold and a versatile ketone handle makes it an ideal candidate for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this promising chemical building block in their research and development endeavors.

References

-

Preparation of 4-Alkyl-2-[N-(tert-butoxycarbonyl)amino]pyridines by Alkylation, Nucleophilic Addition, and Acylation of 2-[N-(tert-Butoxycarbonyl)amino]-4-picoline(1). J Org Chem. 1996;61(14):4810-4811. [Link]

-

C-O bond fragmentation of 4-picolyl- and N-methyl-4-picolinium esters triggered by photochemical electron transfer. J Org Chem. 2004;69(17):5547-54. [Link]

-

1-(Pyridin-4-yl)butan-1-one. Cenmed Enterprises. Accessed January 12, 2026. [Link]

-

Cas 6303-73-7, 1-(pyridin-2-yl)butan-2-one. LookChem. Accessed January 12, 2026. [Link]

-

Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules. 2023;29(1):6. [Link]

-

C−O Bond Fragmentation of 4-Picolyl- and N -Methyl-4-picolinium Esters Triggered by Photochemical Electron Transfer. ResearchGate. Accessed January 12, 2026. [Link]

-

4-(Pyridin-3-yl)butan-2-one. PubChem. Accessed January 12, 2026. [Link]

-

4-(Pyridin-2-yl)butan-1-ol. Chemsrc. Accessed January 12, 2026. [Link]

-

Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. Accessed January 12, 2026. [Link]

-

Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary. Accessed January 12, 2026. [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. Accessed January 12, 2026. [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. Arch Immunol Ther Exp (Warsz). 1985;33(2):345-52. [Link]

-

4-(Pyridin-2-yl)butan-1-amine. LookChem. Accessed January 12, 2026. [Link]

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Published December 25, 2022. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Accessed January 12, 2026. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Published May 10, 2017. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Human Metabolome Database. Accessed January 12, 2026. [Link]

-

4-(pyridin-4-yl)butan-2-one hydrochloride. PubChemLite. Accessed January 12, 2026. [Link]

-

Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Published July 11, 2018. [Link]

- US Patent 4675410A - Process for the production of pyridine or alkyl substituted pyridines.

-

Pyridine synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Accessed January 12, 2026. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. 2000;5(1):84-91. [Link]

-

Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Oriental Journal of Chemistry. 2011;27(2). [Link]

-

Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Org Lett. 2008;10(22):5325-8. [Link]

-

Organic Compounds with Biological Activity. Compounds. 2023;3(4):618-622. [Link]

-

Example 1. University of Wisconsin-Madison Chemistry Department. Accessed January 12, 2026. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2023;28(1):34. [Link]

-

5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses. Accessed January 12, 2026. [Link]

-

4-(pyridin-3-yl)butan-2-one. PubChemLite. Accessed January 12, 2026. [Link]

-

Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. ResearchGate. Accessed January 12, 2026. [Link]

- US Patent 8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

-

The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4, 4-Diphenyl-2-Butanone. Journal of Chemical Education. 2005;82(7):1069. [Link]

Sources

- 1. CAS 1701-71-9: 1-(4-Pyridinyl)-1-butanone | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. cenmed.com [cenmed.com]

- 4. Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one | lookchem [lookchem.com]

- 5. Preparation of 4-Alkyl-2-[N-(tert-butoxycarbonyl)amino]pyridines by Alkylation, Nucleophilic Addition, and Acylation of 2-[N-(tert-Butoxycarbonyl)amino]-4-picoline(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Pyridin-3-yl)butan-2-one | C9H11NO | CID 12433445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(pyridin-4-yl)butan-2-one hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 1-Pyridin-4-ylbutan-2-one

Introduction

1-Pyridin-4-ylbutan-2-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a ketone carbonyl group and a pyridine ring, presents multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound with common reagents, grounded in fundamental organic chemistry principles. We will explore the molecule's key reactive sites and detail experimental approaches for its transformation, offering field-proven insights for researchers and drug development professionals.

While specific literature on this compound is limited, its reactivity can be reliably predicted based on the well-established chemistry of pyridyl ketones and related structures. This document synthesizes this knowledge to provide a robust framework for designing synthetic routes and understanding reaction outcomes.

Analysis of Reactive Sites

The chemical behavior of this compound is governed by three primary reactive centers: the ketone carbonyl group, the α-protons adjacent to the carbonyl, and the pyridine ring itself. Each site offers a distinct handle for chemical manipulation.

Caption: Key reactive sites of this compound.

-

The Ketone Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is the site for reductions, additions of organometallics, and cyanohydrin formation.

-

The α-Protons: The protons on the carbons adjacent to the carbonyl group (C1 and C3 of the butane chain) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate to be stabilized by resonance. These sites are key for alkylation, condensation, and halogenation reactions.

-

The Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. The aromatic ring can undergo electrophilic substitution, although it is generally deactivated by the electron-withdrawing nature of the nitrogen. The ring can also be activated towards certain reactions by N-oxide formation.

Reactions at the Ketone Carbonyl

The carbonyl group is a primary site for transformations, most commonly involving reduction to an alcohol or addition of a carbon nucleophile.

Reduction to Secondary Alcohol

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-pyridin-4-ylbutan-2-ol, is a fundamental transformation. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

| Reagent | Typical Conditions | Product | Notes |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | 1-Pyridin-4-ylbutan-2-ol | Mild and selective for ketones. The standard choice for this transformation. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to RT | 1-Pyridin-4-ylbutan-2-ol | A much stronger, non-selective reducing agent. Will also reduce other functional groups if present. Requires anhydrous conditions and careful quenching. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂, Catalyst (e.g., Pd/C), various solvents | 1-Pyridin-4-ylbutan-2-ol or 1-Piperidin-4-ylbutan-2-ol | Can reduce both the ketone and the pyridine ring depending on conditions (pressure, temperature, catalyst). High pressure and temperature favor ring reduction.[1][2] |

| Asymmetric Transfer Hydrogenation | Chiral catalysts (e.g., Rh, Ru, Ni complexes), H donor (e.g., isopropanol) | Chiral 1-Pyridin-4-ylbutan-2-ol | Allows for the synthesis of specific enantiomers of the alcohol, which is crucial in drug development.[1][3][4][5] |

Experimental Protocol: Reduction with Sodium Borohydride

This protocol describes a standard, reliable method for the reduction of the ketone.

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography if necessary.

Caption: General workflow for the reduction of a ketone using NaBH₄.

Nucleophilic Addition of Organometallic Reagents

The addition of Grignard or organolithium reagents to the ketone provides a powerful method for C-C bond formation, leading to tertiary alcohols.[6][7]

Causality Behind Experimental Choices: The reaction must be conducted under strictly anhydrous conditions as organometallic reagents are strong bases and will be quenched by protic solvents like water or alcohols. The pyridine nitrogen can potentially coordinate with the magnesium of the Grignard reagent, which may influence the reactivity and stereochemical outcome.[8]

Representative Reaction: Addition of Methylmagnesium Bromide

This compound + CH₃MgBr → 2-Methyl-1-(pyridin-4-yl)butan-2-ol

Experimental Protocol: Grignard Addition

-

Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a stirrer, dropping funnel, and thermometer.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0°C.

-

Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq in THF/Et₂O) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Workup: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the tertiary alcohol.

Reactions at the α-Carbons (Enolate Chemistry)

The protons on the carbons alpha to the ketone are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate intermediate.[9] This enolate can then react with various electrophiles. This compound has two enolizable positions, leading to potential regioselectivity issues.

Enolate Formation and Alkylation

The choice of base and reaction conditions determines which enolate is formed.[10][11]

-

Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78°C). Deprotonation occurs at the less sterically hindered α'-position (the CH₂ group), which is faster.[11]

-

Thermodynamic Enolate: Formed by using a smaller, less hindered base (e.g., NaH, NaOEt) at higher temperatures (e.g., room temperature). This allows for equilibrium to be established, favoring the more substituted, and thus more stable, enolate at the α-position (the CH₂ group attached to the pyridine).[11]

Sources

- 1. Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones - ProQuest [proquest.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Pyridin-4-ylbutan-2-one for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the evaluation of solubility and stability of the novel chemical entity, 1-Pyridin-4-ylbutan-2-one. As a pyridinone derivative, this compound holds potential for various pharmaceutical applications; however, a thorough understanding of its physicochemical properties is paramount for successful drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Physicochemical Profiling

In the journey of a drug candidate from discovery to market, early and accurate characterization of its solubility and stability is a critical determinant of success. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1][2] This guide will provide the foundational knowledge and experimental workflows to comprehensively profile this compound.

Physicochemical Properties of this compound: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and related compounds. The molecule possesses a pyridine ring, which is a basic heterocycle, and a ketone functional group.[3][4] The pyridine nitrogen is a hydrogen bond acceptor and can be protonated, suggesting that the solubility of this compound will be pH-dependent.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Reported Value | Rationale/Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [5] |

| pKa | ~4-5 | The pyridine ring is weakly basic.[3] |

| LogP | ~1.5 - 2.5 | Calculated based on similar structures.[5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | [5] |

These predicted properties suggest that this compound is a weakly basic compound with moderate lipophilicity. Its solubility is expected to be higher at lower pH values due to the protonation of the pyridine nitrogen.

Comprehensive Solubility Assessment

The solubility of a compound is a key factor influencing its absorption and bioavailability.[2] It is crucial to determine both its kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[6] This is a high-throughput screening method often used in early drug discovery to rank compounds.[7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

-

Nephelometric Reading: Measure the light scattering of the solutions using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound, and thus its kinetic solubility limit.[2][7]

Thermodynamic Solubility Determination

Thermodynamic solubility, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[8] This is typically determined using the shake-flask method.[8]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[9] Care must be taken to avoid adsorption of the compound to the filter material.[9]

-

Concentration Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Hypothetical Thermodynamic Solubility Data for this compound

| pH of Buffer | Solubility (µg/mL) |

| 2.0 | 550 |

| 5.0 | 120 |

| 7.4 | 35 |

| 9.0 | 28 |

Workflow for Solubility Assessment

Caption: Workflow for stability-indicating method development and formal stability testing.

Conclusion

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. By following these systematic and scientifically rigorous protocols, researchers can generate the high-quality data necessary to make informed decisions, de-risk their development programs, and ultimately, increase the probability of success for this promising compound.

References

- Stability Indicating Method Development & Valid

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- What is a stability indicating method? Peptide Testing. AmbioPharm.

- Stability Indic

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Drug solubility: why testing early m

- Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one. LookChem.

- 1-(Pyridin-4-yl)butan-1-one. ChemScene.

- 4-(Pyridin-2-yl)butan-1-ol. Echemi.

- 1-Pyridin-2-yl-propan-2-one. Chem-Impex.

- 4-(Piperidin-1-yl)butan-2-one. PubChem.

- Pyridine. Wikipedia.

- 4-(Pyridin-2-yl)butan-1-ol | CAS#:17945-79-8. Chemsrc. (2025).

- 4-(Piperidin-1-yl)butan-2-one. Benchchem.

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. (2022).

- 4-(Pyridin-2-yl)butan-1-amine. LookChem.

- 4-(Pyridin-2-yl)butan-2-ol. PubChem.

- 4-(pyridin-4-yl)butan-2-one hydrochloride. PubChemLite.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. rheolution.com [rheolution.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Pyridin-4-ylbutan-2-one from Pyridine-4-acetonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridine-Containing Scaffolds

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for drug efficacy.[2] Consequently, the development of robust and efficient synthetic routes to functionalized pyridines, like 1-Pyridin-4-ylbutan-2-one, is of paramount importance in medicinal chemistry and drug discovery.[3] This ketone serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[4]

This document provides a detailed guide for the synthesis of this compound from pyridine-4-acetonitrile via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[5] We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and offer insights to ensure a successful and reproducible synthesis.

Reaction Overview & Mechanistic Rationale

The conversion of pyridine-4-acetonitrile to this compound is achieved through a two-step sequence involving a Grignard reaction followed by acidic hydrolysis.[6][7]

Step 1: Nucleophilic Addition of a Grignard Reagent to the Nitrile

The core of this synthesis is the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) to the electrophilic carbon of the nitrile group in pyridine-4-acetonitrile.[8][9] The highly polar carbon-magnesium bond in the Grignard reagent renders the ethyl group nucleophilic, enabling it to attack the nitrile carbon.[10] This initial addition forms a resonance-stabilized imine anion.[5][7] A key feature of this reaction is that the Grignard reagent adds only once to the nitrile, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack.[8][9]

Step 2: Acidic Hydrolysis of the Imine Intermediate

The second stage of the reaction is the hydrolysis of the intermediate imine to the desired ketone.[11][12] This is typically accomplished by treating the reaction mixture with an aqueous acid.[13][14] The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom.[11] Water then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate.[13] A series of proton transfers and the elimination of ammonia ultimately yield the final ketone product, this compound.[6][15]

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Pyridine-4-acetonitrile | ≥98% | Commercially Available | --- |

| Ethylmagnesium bromide | 3.0 M in diethyl ether | Commercially Available | Handle under inert atmosphere |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for Grignard reactions |

| Saturated Ammonium Chloride (aq) | Reagent Grade | --- | For quenching the reaction |

| Ethyl Acetate | ACS Grade | --- | For extraction |

| Anhydrous Sodium Sulfate | Reagent Grade | --- | For drying organic layers |

| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography |

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Ice bath

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add pyridine-4-acetonitrile (5.0 g, 42.3 mmol).

-

Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the resulting solution to 0°C in an ice bath.

-

-

Grignard Addition:

-

While maintaining the temperature at 0°C, slowly add ethylmagnesium bromide (15.5 mL of a 3.0 M solution in diethyl ether, 46.5 mmol, 1.1 equivalents) dropwise to the stirred solution of pyridine-4-acetonitrile over a period of 30 minutes. The use of a syringe pump is recommended for controlled addition.

-

Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Causality: Quenching with a mild acid source like ammonium chloride protonates the intermediate imine and neutralizes any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a yellow oil.

-

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C for addition, then warm to RT | Controls exothermicity and minimizes side reactions.[16] |

| Reaction Time | 3-4 hours | Ensures complete reaction of the starting material. |

| Equivalents of Grignard | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the nitrile. |

| Solvent | Anhydrous THF | Aprotic and compatible with Grignard reagents. |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |

| Expected Yield | 60-75% | Varies based on reaction scale and purity of reagents. |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or degradation of the Grignard reagent.

-

Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or titrated Grignard reagent.[16]

-

-

Formation of Side Products:

-

Cause: Reaction temperature too high during Grignard addition.

-

Solution: Maintain a strict temperature control at 0°C during the addition of the Grignard reagent. Slow, dropwise addition is critical.

-

-

Difficulty in Purification:

-

Cause: Incomplete quenching or presence of magnesium salts.

-

Solution: Ensure thorough quenching and consider an additional wash with dilute acid (e.g., 1 M HCl) during the workup to remove magnesium salts, being mindful of the basicity of the pyridine ring.

-

Conclusion

The synthesis of this compound from pyridine-4-acetonitrile via a Grignard reaction is a robust and scalable method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of atmospheric moisture, researchers can consistently achieve good yields of the desired product. The protocol and insights provided herein are intended to serve as a comprehensive guide for scientists in the field of chemical synthesis and drug development.

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864817. [Link]

-

American Chemical Society. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

-

Chegg. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH3CH2 MgBr) with each of the following reagents?. Retrieved from [Link]

-

Marshall University. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]

-

Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science, 57(8), 459-462. [Link]

- Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

- Google Patents. (n.d.). CN103848779A - Preparation method of 1-(4-pyridyl) acetone.

-

Wiley Online Library. (n.d.). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. Retrieved from [Link]

-

Quora. (2021). What is the reaction of methyl magnesium bromide on ethyl cyanide?. Retrieved from [Link]

- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

-

ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

-

Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 5. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-Pyridin-4-ylbutan-2-one Analogues via Hantzsch Pyridine Synthesis and Complementary Strategies

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in the design of biologically active molecules.[3] Analogs of "1-Pyridin-4-ylbutan-2-one" are of significant interest to researchers as they represent a versatile template for developing novel therapeutics targeting a range of diseases. The strategic placement of a butan-2-one moiety at the 4-position of the pyridine ring offers a key site for further functionalization and interaction with biological targets.

The Hantzsch pyridine synthesis, a classic multi-component reaction first reported in 1881, remains a powerful and efficient method for the construction of substituted pyridines.[4][5] Its operational simplicity, use of readily available starting materials, and ability to generate molecular diversity make it an attractive strategy for building libraries of pyridine-containing compounds.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogues. We will explore both a modified Hantzsch synthesis approach and complementary post-synthetic modification strategies, offering detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of unsymmetrically substituted pyridines, such as the target this compound, requires a thoughtful approach to control the regioselectivity of the ring formation. The classical Hantzsch synthesis, which utilizes two equivalents of the same β-ketoester, yields a symmetrically substituted pyridine.[6][7] To achieve the desired C4-functionalization with a butan-2-one side chain, two primary strategies can be employed:

-

Modified Hantzsch Pyridine Synthesis: This approach involves the use of carefully selected, unsymmetrical building blocks in a one-pot reaction to directly assemble the desired pyridine core.

-

Post-Synthetic Modification of a Pre-formed Pyridine Ring: This strategy leverages established methods to introduce or elaborate the butan-2-one side chain onto a readily accessible 4-substituted pyridine precursor.

This guide will detail a robust protocol for the second approach, which often provides greater flexibility and control for the synthesis of diverse analogues.

Recommended Synthetic Route: Post-Synthetic Modification via Grignard Reaction

This protocol outlines a reliable two-step sequence starting from the commercially available pyridine-4-carbonitrile. The key steps involve a Grignard reaction to introduce the ethyl group, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Grignard Reaction of Pyridine-4-carbonitrile with Ethylmagnesium Bromide

Causality: The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. This addition reaction forms a magnesium imine intermediate, which is the precursor to the desired ketone.[8][9]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Pyridine-4-carbonitrile | C₆H₄N₂ | 104.11 | 1.04 g | 10 |

| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 12 mL | 12 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 10 mL | - |

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyridine-4-carbonitrile (1.04 g, 10 mmol).

-

Dissolve the starting material in anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution (12 mL of 1.0 M solution in THF, 12 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the starting material indicates the completion of the reaction.

Step 2: Hydrolysis of the Imine Intermediate

Causality: Acidic hydrolysis of the magnesium imine intermediate protonates the nitrogen atom, making the carbon atom susceptible to nucleophilic attack by water. This leads to the formation of an unstable geminal amino alcohol, which readily eliminates ammonia to yield the stable ketone product.[8]

Materials:

| Reagent/Solvent | Concentration | Quantity |

| Hydrochloric Acid | 2 M | 20 mL |

| Diethyl Ether | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | 30 mL |

| Brine | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - |

Procedure:

-

Cool the reaction mixture from Step 1 back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (20 mL). Caution: The reaction is exothermic.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Alternative Synthetic Strategy: Modified Hantzsch Synthesis

While the post-synthetic modification is often more versatile, a modified Hantzsch synthesis can be employed for a more convergent approach. This would involve the reaction of an appropriate aldehyde, a β-ketoester or equivalent that will form the butan-2-one side chain, and an enamine.

Reaction Mechanism: Hantzsch Pyridine Synthesis

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions.[7][10] The key steps are:

-

Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: A second equivalent of the β-ketoester (or a different active methylene compound) reacts with ammonia or an amine to form an enamine.

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form a 1,4-dihydropyridine.

-

Aromatization: The 1,4-dihydropyridine is oxidized to the final pyridine product.

Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.

Troubleshooting and Expert Insights

-

Grignard Reaction: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. The quality of the Grignard reagent is crucial; use of a freshly prepared or titrated solution is recommended.

-

Hydrolysis: The hydrolysis step can be exothermic. Slow and controlled addition of the acid is essential to manage the reaction temperature.

-

Purification: The final product is a ketone and may be prone to side reactions. Purification by column chromatography should be performed promptly after the work-up.

-